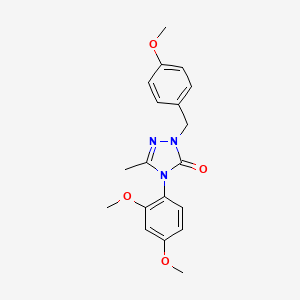

4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Substitution Reactions:

Methylation: The methyl group is introduced via methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides, acids, or bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound in focus exhibits significant activity against various pathogens. A study highlighted that certain triazole hybrids demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | MRSA | 0.25 | |

| Compound B | E. coli | 0.5 | |

| Compound C | B. subtilis | 1.0 |

Antifungal Properties

The compound has also been studied for its antifungal capabilities. Research indicates that triazoles can inhibit fungal growth by disrupting ergosterol synthesis, essential for fungal cell membrane integrity. Specific derivatives have shown effectiveness against strains such as Candida albicans and Aspergillus niger, underscoring their potential in treating fungal infections .

Neuroprotective Effects

Recent studies have reported neuroprotective properties of triazole compounds, suggesting their use in neurological disorders. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further research in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Fungicides

Triazole derivatives are widely utilized in agriculture as fungicides due to their ability to inhibit fungal pathogens in crops. The compound's efficacy against various agricultural pathogens makes it a valuable tool in crop protection strategies .

Table 2: Agricultural Efficacy of Triazole Derivatives

| Compound | Target Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound D | Fusarium spp. | 100 | 85 |

| Compound E | Botrytis cinerea | 200 | 90 |

Case Study 1: Antibacterial Activity

A series of experiments conducted on modified triazole compounds revealed that specific substitutions enhanced antibacterial activity significantly. For instance, the introduction of electron-withdrawing groups on the phenyl ring improved the efficacy against MRSA compared to standard treatments like vancomycin .

Case Study 2: Agricultural Application

Field trials assessing the effectiveness of triazole-based fungicides demonstrated a marked reduction in fungal infections in crops treated with these compounds. The results indicated a substantial increase in yield compared to untreated controls, validating their role in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features.

Fluconazole: A triazole antifungal agent with a similar triazole ring.

Itraconazole: Another antifungal agent with a triazole ring.

Uniqueness

What sets 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one apart is its specific substitution pattern, which imparts unique chemical and biological properties

Activité Biologique

The compound 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Profile

-

Antimicrobial Activity

- Triazoles are well-known for their antifungal and antibacterial properties. The compound has shown promising activity against various bacterial strains. A study indicated that certain triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.125 Escherichia coli 0.25 Pseudomonas aeruginosa 1.0 -

Antifungal Activity

- The triazole scaffold is a critical component in many antifungal agents. Research indicates that derivatives of this compound can inhibit the growth of fungal pathogens effectively. For example, studies have reported that triazole-based compounds exhibit antifungal activity comparable to established antifungals like fluconazole .

-

Anticancer Properties

- Recent investigations into the anticancer potential of triazoles have revealed their ability to induce apoptosis in cancer cells. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. In vitro studies have shown that similar triazole derivatives can inhibit tumor cell proliferation significantly .

Structure-Activity Relationship (SAR)

The biological activities of triazole derivatives are often influenced by their structural modifications. Key findings regarding SAR include:

- Substitution Patterns : The presence of electron-donating groups on the phenyl rings enhances antibacterial activity. For instance, compounds with methoxy groups at specific positions exhibit increased potency against bacterial strains .

- Chain Length : The length and branching of alkyl chains attached to the triazole ring can impact activity; shorter chains tend to be more effective than longer ones .

Case Studies

- Synthesis and Screening

- In Vivo Studies

Propriétés

IUPAC Name |

4-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13-20-21(12-14-5-7-15(24-2)8-6-14)19(23)22(13)17-10-9-16(25-3)11-18(17)26-4/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVJOAHUHYHDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.